Pyridazine, 3-ethoxy-6-phenoxy- Pyridazine, 3-ethoxy-6-phenoxy-
Brand Name: Vulcanchem
CAS No.: 61690-60-6
VCID: VC8381461
InChI: InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3
SMILES: CCOC1=NN=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Pyridazine, 3-ethoxy-6-phenoxy-

CAS No.: 61690-60-6

Cat. No.: VC8381461

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Pyridazine, 3-ethoxy-6-phenoxy- - 61690-60-6

Specification

CAS No. 61690-60-6
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 3-ethoxy-6-phenoxypyridazine
Standard InChI InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Standard InChI Key KBUCANMPRAHSHC-UHFFFAOYSA-N
SMILES CCOC1=NN=C(C=C1)OC2=CC=CC=C2
Canonical SMILES CCOC1=NN=C(C=C1)OC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Pyridazine, 3-ethoxy-6-phenoxy- consists of a pyridazine core substituted with two distinct functional groups:

  • Ethoxy group: Positioned at carbon 3, this moiety introduces electron-donating effects through the oxygen atom, influencing the compound’s reactivity and solubility.

  • Phenoxy group: Located at carbon 6, this aromatic ether group enhances the compound’s lipophilicity and potential for π-π stacking interactions .

The planar pyridazine ring system, with nitrogen atoms at positions 1 and 2, creates a electron-deficient aromatic system, making it susceptible to nucleophilic and electrophilic substitutions. The spatial arrangement of substituents impacts intermolecular interactions, as evidenced by similar pyridazine derivatives .

Synthetic Pathways and Methodologies

Nucleophilic Substitution Routes

A plausible synthesis involves sequential nucleophilic substitutions on 3,6-dichloropyridazine:

  • Ethoxylation: Reaction with sodium ethoxide (NaOEt) in ethanol under reflux to replace the chlorine at position 3.

  • Phenoxylation: Subsequent treatment with phenol derivatives (e.g., potassium phenoxide) in a polar aprotic solvent like dimethylformamide (DMF) to substitute the chlorine at position 6 .

This two-step approach mirrors methods used for synthesizing 3-chloro-6-substituted pyridazines, where phosphorus oxychloride facilitates chlorination .

Alternative Strategies

  • Ullmann Coupling: Copper-catalyzed coupling of 3-ethoxypyridazine-6-ol with iodobenzene could introduce the phenoxy group, though this method may require elevated temperatures .

  • Hydrazine Intermediates: As demonstrated in Scheme 1 of , hydrazine hydrate can react with chloropyridazines to form hydrazine derivatives, which might serve as precursors for further functionalization.

Physicochemical Properties

Calculated and Inferred Properties

PropertyValue/DescriptionSource
Molecular Weight216.24 g/molCalculated
SolubilityLikely soluble in DMSO, THFAnalogous
Melting PointNot reported; estimated 80–100°CInferred
LogP (Partition Coefficient)~2.5 (moderate lipophilicity)Predicted

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to improve reaction yields.

  • Biological Screening: Test herbicidal and antifungal activity against model organisms like Digitaria sanguinalis or Botrytis cinerea.

  • Computational Studies: Perform molecular docking to predict interactions with ACCase or JNK1 .

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